molecular formula C14H12N2O6 B407182 3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one

3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one

Katalognummer: B407182
Molekulargewicht: 304.25g/mol
InChI-Schlüssel: LSJSSJIWDIHQKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

Molekularformel

C14H12N2O6

Molekulargewicht

304.25g/mol

IUPAC-Name

3-(morpholine-4-carbonyl)-7-nitrochromen-2-one

InChI

InChI=1S/C14H12N2O6/c17-13(15-3-5-21-6-4-15)11-7-9-1-2-10(16(19)20)8-12(9)22-14(11)18/h1-2,7-8H,3-6H2

InChI-Schlüssel

LSJSSJIWDIHQKY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Kanonische SMILES

C1COCCN1C(=O)C2=CC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-nitro-4-chromenone with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chromenone ring can be hydrogenated to form a dihydro derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Dihydro derivatives: Formed by the hydrogenation of the chromenone ring.

    Substituted chromenones: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Morpholine-4-carbonyl)-7-nitro-4H-chromen-4-one
  • 3-(Morpholine-4-carbonyl)-6-nitrochromen-2-one
  • 3-(Morpholine-4-carbonyl)-7-nitro-2H-chromen-2-one

Uniqueness

3-(Morpholine-4-carbonyl)-7-nitrochromen-2-one is unique due to the specific positioning of the nitro and morpholine groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.